tridecanenitrile chemical structure and properties
tridecanenitrile chemical structure and properties
Technical Whitepaper: Tridecanenitrile – Physicochemical Profiling and Synthetic Utility
Executive Summary
Tridecanenitrile (CAS 629-60-7), also known as dodecyl cyanide, represents a critical intermediate in the synthesis of lipophilic amines, amides, and fatty acids. Characterized by a 13-carbon aliphatic chain terminated by a cyano group, it serves as a strategic building block in drug development for introducing hydrophobic tails to enhance membrane permeability. This guide provides a comprehensive technical analysis of tridecanenitrile, detailing its physicochemical properties, validated synthetic protocols, and reactivity profiles relevant to pharmaceutical and industrial research.
Chemical Identity & Structural Analysis
Tridecanenitrile is a linear fatty nitrile. Its structure consists of a hydrophobic dodecyl chain attached to a polar nitrile functionality. This amphiphilic nature, albeit dominated by lipophilicity, dictates its behavior in biphasic systems and formulation matrices.
Table 1: Chemical Identifiers
| Parameter | Value |
| IUPAC Name | Tridecanenitrile |
| Common Synonyms | Dodecyl cyanide, 1-Cyanododecane, Tridecanonitrile |
| CAS Registry Number | 629-60-7 |
| Molecular Formula | C₁₃H₂₅N |
| Molecular Weight | 195.35 g/mol |
| SMILES | CCCCCCCCCCCCC#N |
| InChI Key | WKJHMKQSIBMURP-UHFFFAOYSA-N |
Structural Geometry:
The molecule adopts a linear conformation in the ground state. The cyano group (-C≡N) exhibits
Physicochemical Profiling
For drug development professionals, the lipophilicity (LogP) of tridecanenitrile is a critical parameter. With a LogP > 5, it is classified as highly lipophilic, suggesting rapid distribution into lipid bilayers and potential utility in lipid-based drug delivery systems (LBDDS).
Table 2: Physical Properties
| Property | Value | Context/Relevance |
| Physical State | Liquid (at 25°C) | Colorless to pale yellow; low viscosity.[1] |
| Melting Point | 9–10 °C | Requires temperature control during cold storage to prevent solidification. |
| Boiling Point | 293 °C (760 mmHg) | High thermal stability; suitable for high-temp reactions. |
| Density | 0.83 g/mL (25°C) | Less dense than water; forms upper phase in aqueous extractions. |
| LogP (Octanol/Water) | ~5.3 (Calculated) | Indicates high membrane permeability and blood-brain barrier (BBB) penetration potential. |
| Refractive Index | Useful for purity verification via refractometry. | |
| Solubility | Ethanol, Ether, CHCl₃ | Miscible in most organic solvents; insoluble in water. |
Synthetic Methodologies
Two primary pathways are validated for the synthesis of tridecanenitrile: Nucleophilic Substitution (Cyanation) and Amide Dehydration. The choice depends on precursor availability and tolerance for acidic/basic conditions.
Protocol A: Cyanation of 1-Bromododecane (Kolbe Nitrile Synthesis)
Mechanism:
Reagents:
-
1-Bromododecane (1.0 eq)
-
Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) (1.2 eq)
-
Solvent: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide)
-
Catalyst: 18-Crown-6 (if using KCN in non-polar solvents) or Phase Transfer Catalyst (TBAB)
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve NaCN (1.2 eq) in dry DMSO. Note: DMSO enhances the nucleophilicity of the cyanide ion.
-
Addition: Add 1-Bromododecane (1.0 eq) dropwise to the mixture at room temperature to control the exotherm.
-
Reaction: Heat the mixture to 80–90°C for 4–6 hours. Monitor progress via TLC (Hexane:EtOAc 9:1) or GC-MS.[2]
-
Work-up: Cool to room temperature. Pour the reaction mixture into ice-cold water (5x volume). The nitrile will separate as an oily top layer.
-
Extraction: Extract with diethyl ether (3x). Wash combined organic layers with brine to remove residual DMSO.
-
Purification: Dry over anhydrous
, filter, and concentrate under reduced pressure. Distill under vacuum (approx. 152°C at 10 mmHg) to obtain pure tridecanenitrile.
Protocol B: Dehydration of Tridecanamide
Mechanism: Elimination of water from primary amide using a dehydrating agent. Utility: Avoids handling highly toxic cyanide salts.
Reagents:
-
Tridecanamide (1.0 eq)[2]
-
Thionyl Chloride (
) or Phosphorus Oxychloride ( ) (1.5 eq) -
Solvent: Toluene or Benzene
Methodology:
-
Suspend tridecanamide in dry toluene.
-
Add
dropwise. -
Reflux for 2–3 hours until gas evolution (
, ) ceases. -
Evaporate solvent and distill the residue.
Synthesis Workflow Visualization
Figure 1: Comparative synthetic pathways for Tridecanenitrile generation.
Reactivity & Functionalization
The nitrile group is a versatile "masked" functionality. In drug discovery, it serves as a precursor to amines (for cationic lipids) or acids (for anionic surfactants).
Key Transformations:
-
Reduction to Primary Amine:
-
Reagents:
in Ether or / Raney Nickel. -
Product: 1-Tridecanamine.[3]
-
Significance: Essential for synthesizing cationic lipids used in mRNA delivery (LNP formulations).
-
-
Hydrolysis to Carboxylic Acid:
-
Reagents: Aqueous
(Acidic) or (Basic), Reflux. -
Product: Tridecanoic Acid.
-
Significance: Fatty acid synthesis for metabolic studies.
-
-
Alpha-Alkylation:
-
Reagents: LDA (Lithium Diisopropylamide), Alkyl Halide (
). -
Product: Branched Nitriles.[1]
-
Significance: Creating steric bulk to modify binding affinity in active sites.
-
Reactivity Pathway Diagram
Figure 2: Functionalization pathways transforming the nitrile moiety.[2][3][4]
Spectroscopic Characterization
To validate the synthesis of tridecanenitrile, the following spectral signatures are diagnostic:
-
IR Spectroscopy (Neat):
- : Sharp, distinct peak at 2246 cm⁻¹ . This is the primary diagnostic band.
- : Strong alkyl stretches at 2850–2960 cm⁻¹.
-
¹H-NMR (CDCl₃, 300 MHz):
-
2.33 ppm (t, 2H,
Hz): Methylene protons to the cyano group ( ). - 1.20–1.45 ppm (m, 18H): Bulk methylene protons of the chain.
- 0.88 ppm (t, 3H): Terminal methyl group.
-
2.33 ppm (t, 2H,
-
¹³C-NMR (CDCl₃):
-
119.8 ppm : Nitrile carbon (
). -
17.1 ppm : Methylene carbon
to nitrile. - 14.1 ppm : Terminal methyl carbon.
-
119.8 ppm : Nitrile carbon (
Applications in Research & Industry
Pharmaceutical Development:
-
Bioisostere Utility: The nitrile group is often used as a bioisostere for carbonyl, hydroxyl, and carboxyl groups. It improves metabolic stability by resisting oxidative metabolism compared to primary alcohols.
-
Lipid Formulations: Tridecanenitrile serves as a feedstock for synthesizing "tail" regions of novel lipids used in Lipid Nanoparticles (LNPs) for gene therapy.
Pheromone Research:
-
Fatty nitriles are often identified in insect semiochemicals. Tridecanenitrile acts as a chemical signal or a precursor to pheromonal aldehydes in specific Lepidoptera species.
Surfactant Chemistry:
-
Used as an intermediate for N-alkyl-1,3-diaminopropanes (via reaction with acrylonitrile and reduction), which are potent biocides and corrosion inhibitors.
Safety & Handling (SDS Summary)
Hazard Classification (GHS):
-
Signal Word: WARNING
-
H302: Harmful if swallowed.[2]
-
H413: May cause long-lasting harmful effects to aquatic life.[2]
Handling Protocols:
-
PPE: Nitrile gloves (0.11 mm thickness minimum), safety goggles, and lab coat.
-
Ventilation: Handle in a fume hood to avoid inhalation of vapors, although volatility is low at room temperature.
-
Incompatibility: Avoid contact with strong oxidizing agents and strong acids (potential for hydrolysis to toxic byproducts).
-
Spill Response: Absorb with inert material (sand, vermiculite) and dispose of as hazardous organic waste.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12390, Tridecanenitrile. Retrieved from [Link][2]
-
NIST Mass Spectrometry Data Center. Tridecanenitrile Mass Spectrum.[2] NIST Chemistry WebBook, SRD 69.[5] Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[4] Journal of Organic Chemistry, 62(21), 7512–7515. (Used for solvent shift verification).[6]
- Fleming, F. F., et al. (2010).Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917.
Sources
- 1. 109-74-0 CAS MSDS (BUTYRONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Tridecanenitrile | C13H25N | CID 12390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. Tridecanenitrile [webbook.nist.gov]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
